![molecular formula C10H11NO2 B598404 methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate CAS No. 199604-16-5](/img/structure/B598404.png)
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C.
Another method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of methyl [(E)-(4-methylphenyl)methylene]carbamate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Amines and other reduced forms of the carbamate group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl [(E)-(4-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.
Phenyl carbamate: Another carbamate derivative with a phenyl group.
Ethyl carbamate: An ester of carbamic acid with an ethyl group.
Uniqueness
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is unique due to its specific structure, which includes a methyl-substituted phenyl ring and a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other carbamates may not fulfill .
Properties
CAS No. |
199604-16-5 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.203 |
IUPAC Name |
methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-7H,1-2H3/b11-7+ |
InChI Key |
JJIZKBSNCVIUQT-YRNVUSSQSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC(=O)OC |
Synonyms |
Carbamic acid, N-[(4-methylphenyl)methylene]-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



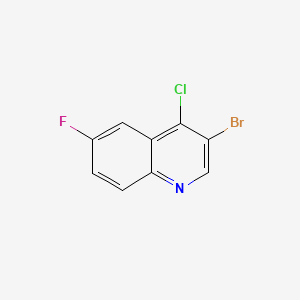
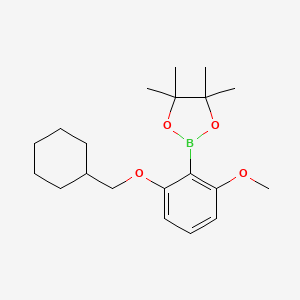
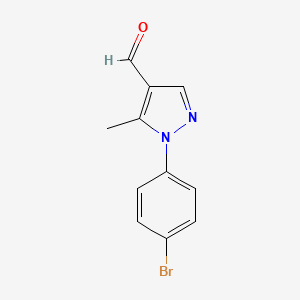
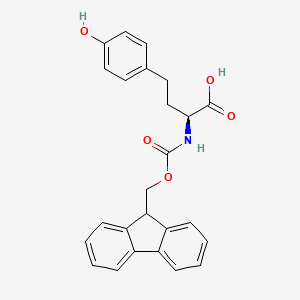
![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)
![6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B598336.png)
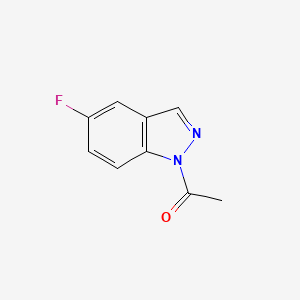
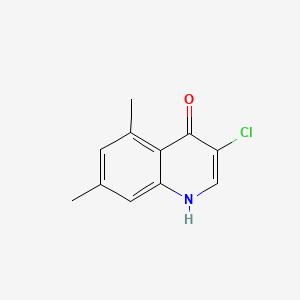
![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon](/img/structure/B598342.png)
